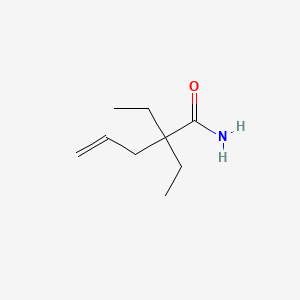

Valdetamide

Vue d'ensemble

Description

Valdetamide, également connu sous le nom de 2,2-diéthyl-4-penténamide, est un composé sédatif et hypnotique. Il est connu pour son absorption rapide et sa demi-vie relativement courte de 6 à 11 heures. Le this compound est principalement excrété par les reins après dégradation métabolique .

Applications De Recherche Scientifique

Valdetamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

Biology: Studied for its effects on liver enzymes and cytochromes in animal models.

Medicine: Investigated for its sedative and hypnotic properties.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mécanisme D'action

Target of Action

Valdetamide, also known as Epinoval, is primarily a GABA modulator . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a significant role in reducing neuronal excitability throughout the nervous system.

Mode of Action

As a GABA modulator, this compound likely enhances the effect of GABA at the GABA_A receptor, which results in increased inhibitory effects of GABAergic signals . This can lead to effects such as sedation, relaxation, and reduction of anxiety.

Pharmacokinetics

This compound is quickly absorbed after oral intake . It has a blood half-life of 6-11 hours, indicating that it remains in the body for a significant period before being metabolized . Most of it is excreted by the kidneys after metabolic degradation . .

Result of Action

The primary result of this compound’s action is the management of conditions involving smooth muscle spasms, including spastic constipation, dysmenorrhea, and gastrointestinal tract cramping . It is also used as a sedative/hypnotic .

Analyse Biochimique

Biochemical Properties

Valdetamide plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the gamma-aminobutyric acid (GABA) receptors, where this compound acts as an agonist, enhancing the inhibitory effects of GABA. This interaction leads to the sedative and hypnotic effects observed with this compound use .

Cellular Effects

This compound influences various types of cells and cellular processes. In neuronal cells, it enhances the inhibitory neurotransmission by increasing the activity of GABA receptors. This results in a calming effect on the nervous system, reducing anxiety and inducing sleep. Additionally, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of GABAergic neurons .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the GABA receptors in the brain. By acting as a GABA receptor agonist, this compound increases the influx of chloride ions into the neurons, leading to hyperpolarization and reduced neuronal excitability. This mechanism is responsible for its sedative and hypnotic effects. This compound also influences enzyme activity, particularly those involved in neurotransmitter synthesis and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound exhibits a rapid onset of action due to its quick absorption and interaction with GABA receptors. Over time, the compound undergoes metabolic degradation, leading to a decrease in its concentration and effects. Long-term studies have shown that prolonged use of this compound can lead to tolerance, requiring higher doses to achieve the same therapeutic effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound produces mild sedative effects, while higher doses result in pronounced sedation and hypnosis. Threshold effects have been observed, where a minimum dose is required to achieve noticeable effects. At very high doses, this compound can cause adverse effects such as respiratory depression and loss of motor coordination .

Metabolic Pathways

This compound is metabolized primarily in the liver through phase I and phase II metabolic reactions. The phase I reactions involve oxidation, reduction, and hydrolysis, while phase II reactions include conjugation with glucuronic acid and sulfate. The enzymes involved in these metabolic pathways include cytochrome P450 enzymes, which play a crucial role in the biotransformation of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its movement across cell membranes. Once inside the cells, this compound accumulates in the central nervous system, where it exerts its pharmacological effects .

Subcellular Localization

This compound is primarily localized in the neuronal cells, particularly in the synaptic clefts where GABA receptors are abundant. Its activity is influenced by its localization, as it needs to be in close proximity to the GABA receptors to exert its effects. Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Valdetamide peut être synthétisé par réaction du diéthylacétonitrile avec le potassium dans l'éther anhydre. Cette réaction implique l'ajout progressif de potassium au diéthylacétonitrile, ce qui entraîne le dégagement d'hydrogène et la formation de this compound .

Méthodes de production industrielle : La production industrielle du this compound implique généralement l'utilisation de la chromatographie liquide haute performance (HPLC) pour la séparation et la purification du composé. La phase mobile dans ce processus contient de l'acétonitrile, de l'eau et de l'acide phosphorique .

Analyse Des Réactions Chimiques

Types de réactions : Le Valdetamide subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des acides carboxyliques correspondants.

Réduction : La réduction du this compound peut produire des amines primaires.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, conduisant à la formation de divers amides substitués.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.

Substitution : Des nucléophiles tels que les amines et les alcools sont utilisés dans les réactions de substitution.

Principaux produits :

Oxydation : Acides carboxyliques.

Réduction : Amines primaires.

Substitution : Amides substitués.

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme standard en analyse chromatographique.

Biologie : Étudié pour ses effets sur les enzymes hépatiques et les cytochromes chez les modèles animaux.

Médecine : Enquête sur ses propriétés sédatives et hypnotiques.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme intermédiaire dans la fabrication chimique.

5. Mécanisme d'action

Le this compound exerce ses effets en modulant les récepteurs de l'acide gamma-aminobutyrique (GABA) dans le système nerveux central. Cette modulation renforce les effets inhibiteurs du GABA, conduisant à des effets sédatifs et hypnotiques . Les principales cibles moléculaires sont les récepteurs GABA, et les voies impliquées comprennent la voie de neurotransmission GABAergique.

Composés similaires :

- Diéthylallylacétamide

- Epinoval

- Novonal

Comparaison : Le this compound est unique en raison de sa structure spécifique, qui comprend une partie 2,2-diéthyl-4-penténamide. Cette structure confère des propriétés pharmacologiques distinctes, telles qu'une absorption rapide et une demi-vie relativement courte. Comparé à des composés similaires, le this compound a un effet sédatif plus prononcé et une durée d'action plus courte .

Comparaison Avec Des Composés Similaires

- Diethylallylacetamide

- Epinoval

- Novonal

Comparison: Valdetamide is unique due to its specific structure, which includes a 2,2-diethyl-4-pentenamide moiety. This structure imparts distinct pharmacological properties, such as rapid absorption and a relatively short half-life. Compared to similar compounds, this compound has a more pronounced sedative effect and a shorter duration of action .

Propriétés

IUPAC Name |

2,2-diethylpent-4-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-4-7-9(5-2,6-3)8(10)11/h4H,1,5-7H2,2-3H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMDVEFCNVDZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC=C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199210 | |

| Record name | Valdetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-48-1 | |

| Record name | 2,2-Diethyl-4-pentenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valdetamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valdetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valdetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALDETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X50HHA8FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.